

# Comparative Analysis of Cefepime HCl Cross-Reactivity in Immunological Assays

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## Compound of Interest

Compound Name: Cefepime HCl

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This guide provides an objective comparison of Cefepime hydrochloride's (HCl) cross-reactivity in various immunological assays against other  $\beta$ -lactam antibiotics. The information presented is supported by experimental data and detailed methodologies to assist researchers in assessing the allergenic potential of Cefepime and selecting appropriate diagnostic tools.

## Executive Summary

Cefepime, a fourth-generation cephalosporin, is a critical antibiotic for treating severe bacterial infections. However, like all  $\beta$ -lactam antibiotics, it carries a risk of inducing hypersensitivity reactions. Understanding the cross-reactivity profile of Cefepime is paramount for patient safety and for the development of new diagnostic assays. Immunological cross-reactivity between  $\beta$ -lactam antibiotics is primarily dictated by similarities in their R1 side chains. Cefepime shares a methoxyimino R1 side chain with other cephalosporins, including cefuroxime, ceftriaxone, and cefotaxime, which can lead to immunological cross-reactivity.<sup>[1][2][3]</sup> This guide summarizes key experimental findings from in vivo and in vitro assays that evaluate this cross-reactivity.

## In Vivo Cross-Reactivity Data: Skin Testing

Skin testing remains a primary method for diagnosing IgE-mediated hypersensitivity to drugs. The following table summarizes results from studies that have assessed the cross-reactivity of Cefepime with other cephalosporins in patients with a history of cephalosporin allergy.

Cephalosporin Tested for Cross-Reactivity	Patient Population	Assay Type	Cefepime Cross-Reactivity Rate	Reference
Ceftriaxone	15 patients with positive skin tests to ceftriaxone	Skin Testing	46% (7 of 15) showed cross-reactivity with R1-similar cephalosporins (including Cefepime)	[2]
Various Cephalosporins	73 subjects with immediate allergy to ceftriaxone, cefuroxime, cefotaxime, cefepime, cefodizime, or ceftazidime	Skin Testing	45.5% of patients reacting to one cephalosporin in this group tested positive to at least one other cephalosporin in the same group.	[4]
Cephalexin	22 patients with confirmed immediate allergy to cefazolin, cefuroxime, ceftriaxone, ceftazidime, or cefepime	Oral Challenge	17 of 22 patients tolerated an oral challenge with cephalexin (different R1 side chain).	[5]

## In Vitro Cross-Reactivity Data: Basophil Activation Test (BAT)

The Basophil Activation Test (BAT) is an in vitro functional assay that measures the activation of basophils in response to an allergen. It is a valuable tool for diagnosing IgE-mediated allergies, especially when in vivo testing is contraindicated.

Culprit Drug	Cross-Reacting Drug	Assay Type	Key Findings	Reference
Cefuroxime	Cefepime	BAT	In a study of patients with cefuroxime-induced anaphylaxis, BAT showed a sensitivity of 25% for the culprit drug. Cross-reactivity with other cephalosporins like Cefepime can be assessed using this method.	
Beta-Lactams (General)	Cefepime	BAT	BAT is a useful tool for assessing cross-reactivity among beta-lactams, with high specificity. The test measures the upregulation of activation markers like CD63 and CD203c on basophils.	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>

## Experimental Protocols

### Skin Prick Testing (SPT) and Intradermal Testing (IDT) Protocol for Cefepime

This protocol is a generalized procedure based on established guidelines for  $\beta$ -lactam allergy testing.[\[11\]](#)

#### 1. Patient Preparation:

- Obtain informed consent.
- Ensure the patient has discontinued antihistamines and other interfering medications for the appropriate duration.
- Prepare the test area, typically the volar aspect of the forearm.

#### 2. Reagents and Controls:

- Cefepime Solution: Prepare a non-irritating concentration. A concentration of 1 mg/mL has been used for intradermal testing.[\[12\]](#)
- Positive Control: Histamine phosphate (for SPT).
- Negative Control: Saline.

#### 3. Skin Prick Testing (SPT):

- Apply a drop of each solution (Cefepime, positive control, negative control) to the skin.
- Prick the skin through each drop with a sterile lancet.
- Read the results after 15-20 minutes. A wheal of  $\geq 3$  mm larger than the negative control is considered positive.

#### 4. Intradermal Testing (IDT) (if SPT is negative):

- Inject approximately 0.02-0.03 mL of the Cefepime solution intradermally to raise a small bleb.
- Inject the negative control in a similar manner.
- Read the results after 15-20 minutes. An increase in wheal diameter of  $\geq 3$  mm from the initial bleb is considered positive.

## Basophil Activation Test (BAT) Protocol for Cefepime Cross-Reactivity Assessment

This is a representative protocol based on flow cytometry techniques for assessing basophil activation.<sup>[6][7][13]</sup>

### 1. Sample Collection and Preparation:

- Collect whole blood from the patient in a heparinized tube.
- Pre-warm blood samples, buffers, and allergen solutions to 37°C.

### 2. Stimulation:

- Incubate aliquots of whole blood with:
  - Negative Control: Stimulation buffer.
  - Positive Control: Anti-IgE antibody or fMLP.
  - Cefepime: At various concentrations.
  - Other  $\beta$ -lactams of interest: At various concentrations.
- Incubate for 20 minutes at 37°C.

### 3. Staining:

- Stop the reaction by adding cold PBS-EDTA.

- Add a cocktail of fluorescently labeled monoclonal antibodies to identify and assess basophil activation. A common combination includes:
  - A basophil identification marker (e.g., anti-CCR3 or anti-CRTH2).
  - Activation markers (e.g., anti-CD63 and/or anti-CD203c).
- Incubate on ice for 20 minutes in the dark.

#### 4. Lysis and Washing:

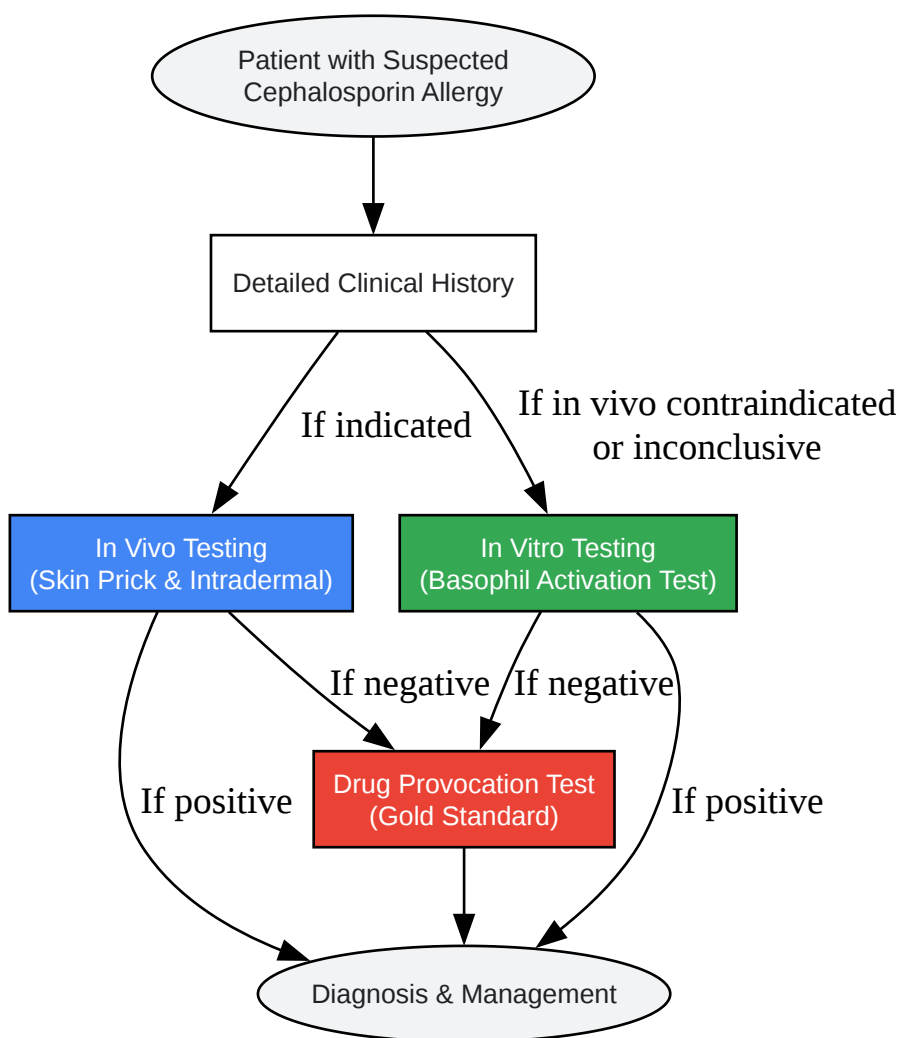
- Lyse red blood cells using a lysis buffer.
- Wash the remaining cells with buffer and resuspend in a suitable sheath fluid for flow cytometry.

#### 5. Flow Cytometry Analysis:

- Acquire the samples on a flow cytometer.
- Gate on the basophil population using the identification marker.
- Quantify the percentage of activated basophils (expressing CD63 and/or upregulating CD203c) in each sample.
- A result is typically considered positive if the percentage of activated basophils is significantly higher than the negative control.

## Visualizing Immunological Pathways and Workflows

To better understand the mechanisms and processes involved in Cefepime hypersensitivity and its assessment, the following diagrams have been generated.



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